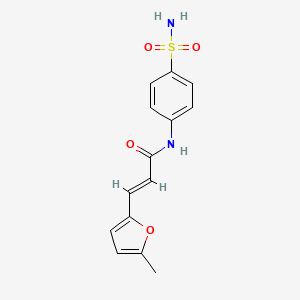

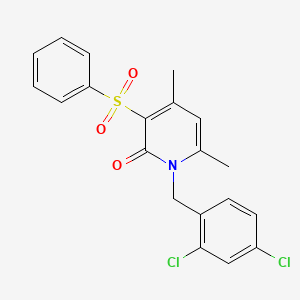

![molecular formula C20H19N7O4S B2409276 3-(4-{2-[(3,4-二氟苯基)氨基]-2-氧代乙基}-3-氧代-3,4-二氢喹喔啉-2-基)-N-乙基丙酰胺 CAS No. 1115914-75-4](/img/structure/B2409276.png)

3-(4-{2-[(3,4-二氟苯基)氨基]-2-氧代乙基}-3-氧代-3,4-二氢喹喔啉-2-基)-N-乙基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain a quinoxaline core, which is a type of heterocyclic compound. Quinoxalines have been studied for their potential biological activities . The compound also contains a difluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. In this case, the amide and the quinoxaline ring could potentially undergo various chemical reactions .科学研究应用

Anti-Inflammatory Activity

The title compound has been synthesized and characterized by Billava Jayappa Mohan and colleagues . It demonstrates synergistic anti-inflammatory activity. Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable for drug development. The inhibition of cyclooxygenase 2 (COX-2) by NSAIDs is well-known, and this compound may contribute to the field of anti-inflammatory drug research.

Antiproliferative Effects

Antiproliferative compounds inhibit cell growth and division, making them relevant for cancer treatment. The synthesized compound showed antiproliferative activity, which could be explored further for potential therapeutic applications . Investigating its mechanism of action and specific targets would be valuable.

Antibacterial Properties

The same compound exhibited antibacterial activity . Understanding its mode of action against bacterial pathogens and assessing its efficacy against specific strains could lead to novel antibacterial agents.

Free Radical Scavenging

Pyrazolone derivatives, including this compound, are known free radical scavengers . Investigating its antioxidant properties and potential protective effects against oxidative stress-related diseases could be an exciting avenue for research.

Synthesis of Fluorinated Biaryl Derivatives

Another related compound, “2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid,” is used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reactions. These derivatives find applications in materials science, pharmaceuticals, and agrochemicals.

Therapeutic Potential of Pyrido[2,3-d]pyrimidines

While not directly related to the compound, pyrido[2,3-d]pyrimidines have therapeutic potential. For instance, piritrexim, a pyrido[2,3-d]pyrimidine derivative, inhibits dihydrofolate reductase (DHFR) and shows antitumor effects . Exploring similar derivatives based on the title compound’s structure could yield interesting results.

作用机制

未来方向

属性

IUPAC Name |

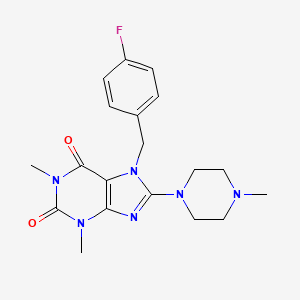

methyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O4S/c1-31-18(29)12-6-2-3-7-13(12)22-14(28)10-27-20(30)26-11-21-16-15(17(26)24-27)32-19(23-16)25-8-4-5-9-25/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZDVGAVXFWGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)

![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)